Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate
Description
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate (CAS 1354033-30-9) is a heterocyclic carbamate derivative with a molecular formula of C₁₆H₂₃N₃O₃ and a molecular weight of 305.37 g/mol . It features a pyrrolidine ring substituted with a benzyl carbamate group and an (S)-2-aminopropanoyl moiety. This compound is synthesized via multistep protocols involving protecting group strategies (e.g., benzyl chloroformate) and stereoselective coupling reactions, as inferred from analogous syntheses in the literature . Its primary applications lie in medicinal chemistry as a building block for protease inhibitors or kinase-targeting agents, though specific biological data remain proprietary .
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-8-7-14(10-19)9-18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21) |
InChI Key |
PBGLBNZHZAHXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes.
Introduction of the Aminopropanoyl Group: This step involves the coupling of the pyrrolidine ring with an aminopropanoyl group, often using reagents like carbamoyl chlorides.
Formation of the Benzyl Carbamate Moiety: The final step involves the reaction of the intermediate with benzyl alcohol in the presence of a catalyst like indium triflate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl carbamate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carbamate moiety.
Substitution: Substituted benzyl carbamate derivatives.
Scientific Research Applications
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound with a benzyl group attached to a carbamate moiety, which is linked to a pyrrolidine ring containing an amino acid derivative. It can be categorized as an amino acid derivative due to the presence of the (S)-2-aminopropanoyl group. This compound's structure suggests applications in medicinal chemistry, particularly in designing drugs that target specific biological pathways.
Chemical Properties and Reactivity
The chemical reactivity of this compound can be analyzed through its functional groups. The benzylic carbon adjacent to the aromatic ring is particularly reactive and can undergo various reactions. The carbamate group allows for further reactions typical of amides, such as hydrolysis under acidic or basic conditions, yielding the corresponding amine and carboxylic acid.
Potential Biological Activities
this compound may exhibit biological activities due to its structural components. The pyrrolidine ring is associated with various pharmacological effects, including potential neuroprotective properties. Compounds with similar structures have been studied for their roles in modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Derivatives of amino acid carbamates can influence synaptic transmission and may have therapeutic implications in treating neurological disorders.
Potential Applications
this compound has potential applications in medicinal chemistry due to its ability to interact with biological systems. Interaction studies would focus on its binding affinity and efficacy at various receptors, with preliminary studies including receptor binding assays, enzyme inhibition assays, and cell-based assays. These studies would provide insights into its therapeutic potential and safety profile.
Structural Similarities and Unique Features
Several compounds share structural similarities with this compound. These compounds highlight the versatility of benzyl and pyrrolidine functionalities in drug design while emphasizing the unique combination present in this compound that may confer distinct biological properties.
Table of Compounds with Structural Similarities
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Benzyl Carbamate | Contains a simple benzyl carbamate structure | Used primarily as a protecting group in synthesis |
| (S)-Proline Derivatives | Contains a proline backbone | Important for collagen synthesis |
| Benzyl (S)-Serine Carbamate | Similar amino acid structure | Potential role in neurotransmitter modulation |
| Pyrrolidine-based Neurotransmitter Analogues | Pyrrolidine ring with varying side chains | Targeted for specific receptor interactions |
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the body, altering their activity.
Pathways Involved: It could modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Stereoisomeric Analogues
- Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate (CAS 1401664-80-9): Shares the same molecular formula (C₁₆H₂₃N₃O₃) and weight (305.37 g/mol) as the target compound but differs in the stereochemistry of the pyrrolidine substituent (R-configuration vs. S-configuration). This stereochemical divergence can significantly alter receptor binding and metabolic stability . Synthesis: Requires chiral resolution or enantioselective catalysis, similar to the (S)-isomer but with distinct stereochemical control .
Valine-Derived Carbamates
- Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate and (S)-enantiomer: These compounds (e.g., CAS 163442-56-6) replace the pyrrolidine ring with a valine-derived backbone. Their synthesis involves coupling benzyl chloroformate with dl-valine or enantiopure (S)-valine, followed by ammonolysis . Key Differences:
- The absence of a pyrrolidine ring reduces conformational rigidity compared to the target compound.
Pyrrolidine-Containing Carbamates with Varied Substituents
- The cyclohexyl moiety increases steric bulk, which may hinder enzymatic degradation .
- (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate (CAS 163442-56-6):
Comparative Data Table
Q & A
Basic: What are the key steps in synthesizing Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate?
The synthesis typically involves multi-step reactions:
- Step 1 : Reduction of intermediates using sodium borohydride (NaBH₄) in methanol, followed by recrystallization with ethanol to isolate products .
- Step 2 : Activation of carboxylic acids using coupling agents like EDC·HCl and HOBt in DMF, enabling amide bond formation with pyrrolidine derivatives. Triethylamine is often added to maintain basic conditions .
- Step 3 : Purification via column chromatography or recrystallization (e.g., ethyl acetate or ethanol) to achieve high purity .
Basic: How should this compound be stored to ensure stability?
- Storage : Keep in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere) at -20°C to prevent hydrolysis or oxidation .
- Handling : Use moisture-resistant packaging (e.g., desiccant-containing vials) during transport. Avoid exposure to humidity and direct light .
Advanced: How can the stereochemical integrity of the (S)-2-aminopropanoyl moiety be confirmed during synthesis?
- Chiral HPLC : Use a chiral stationary phase (e.g., CHIRALPAK® AD-H) with a mobile phase of hexane/isopropanol to resolve enantiomers .
- Optical Rotation : Compare observed [α]D values with literature data for the (S)-configured intermediate .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .
Advanced: What strategies optimize coupling reaction yields in the synthesis of derivatives?
- Coupling Agents : Replace EDC·HCl with DMT-MM for higher efficiency in polar aprotic solvents like DMF .
- Temperature Control : Conduct reactions at 0–4°C to minimize racemization during amide bond formation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1–2 hours vs. 12–15 hours) while maintaining >90% yield .
Advanced: How can researchers resolve contradictory data in derivative characterization?
- Case Example : If NMR spectra show unexpected peaks, perform 2D NMR (HSQC, HMBC) to distinguish between regioisomers or diastereomers .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ions and rule out adduct formation .
- Reproducibility : Cross-validate synthetic protocols (e.g., reagent batches, solvent purity) to identify batch-dependent anomalies .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
- Cholinesterase Inhibition :
- Method : Use Ellman’s assay with acetylthiocholine as a substrate. Measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- SAR Analysis : Compare inhibitory activity of derivatives with modified carbamate/pyrrolidine groups to identify critical pharmacophores .
- Cellular Uptake : Employ fluorescently tagged analogs and confocal microscopy to assess intracellular localization .
Basic: What safety precautions are required during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can computational methods guide the design of derivatives?
- Docking Studies : Use AutoDock Vina to model interactions with AChE’s catalytic site. Prioritize derivatives with strong hydrogen bonds to Ser203 .
- QSAR Models : Develop regression models correlating logP values with inhibitory activity to predict bioactivity of novel analogs .
Advanced: What analytical techniques validate purity for in vivo studies?
- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities ≤0.1% .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How can racemization during synthesis be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
